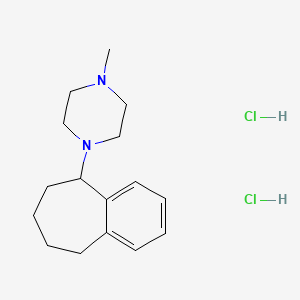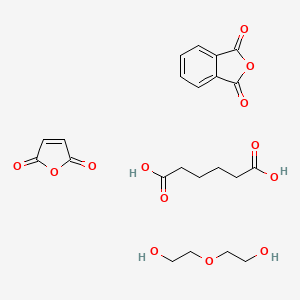
2-Benzofuran-1,3-dione;furan-2,5-dione;hexanedioic acid;2-(2-hydroxyethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzofuran-1,3-dione: , furan-2,5-dione , hexanedioic acid , and 2-(2-hydroxyethoxy)ethanol are organic compounds with significant applications in various fields. These compounds are known for their unique chemical structures and properties, making them valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
2-Benzofuran-1,3-dione
-
Furan-2,5-dione
-
Hexanedioic acid
-
2-(2-hydroxyethoxy)ethanol
Chemical Reactions Analysis
Types of Reactions
-
2-Benzofuran-1,3-dione
Oxidation: It undergoes oxidation to form phthalic acid.
Reduction: It can be reduced to phthalide.
Substitution: It undergoes substitution reactions with nucleophiles to form various derivatives.
-
Furan-2,5-dione
Diels-Alder Reaction: It reacts with dienes to form cycloaddition products.
Hydrolysis: It hydrolyzes to form maleic acid.
-
Hexanedioic acid
Esterification: It reacts with alcohols to form esters.
Reduction: It can be reduced to hexanediol.
-
2-(2-hydroxyethoxy)ethanol
Esterification: It reacts with acids to form esters.
Etherification: It undergoes etherification to form higher polyethers.
Common Reagents and Conditions
Oxidizing Agents: Potassium dichromate, nitric acid, molecular oxygen
Reducing Agents: Hydrogen, sodium borohydride.
Catalysts: Vanadium pentoxide, cobalt, manganese .
Major Products
2-Benzofuran-1,3-dione: Phthalic acid, phthalide.
Furan-2,5-dione: Maleic acid, cycloaddition products
Hexanedioic acid: Hexanediol, esters.
2-(2-hydroxyethoxy)ethanol: Esters, higher polyethers.
Scientific Research Applications
-
2-Benzofuran-1,3-dione
-
Furan-2,5-dione
-
Hexanedioic acid
-
2-(2-hydroxyethoxy)ethanol
Mechanism of Action
-
2-Benzofuran-1,3-dione
Mechanism: Acts by inhibiting specific enzymes involved in microbial growth.
Molecular Targets: Targets microbial enzymes and disrupts their function.
-
Furan-2,5-dione
Mechanism: Acts by forming adducts with nucleophiles, disrupting cellular processes.
Molecular Targets: Targets cellular nucleophiles and disrupts their function.
-
Hexanedioic acid
Mechanism: Acts by inhibiting specific enzymes involved in metabolic pathways.
Molecular Targets: Targets metabolic enzymes and disrupts their function.
-
2-(2-hydroxyethoxy)ethanol
Mechanism: Acts by disrupting cellular membranes and enhancing drug delivery.
Molecular Targets: Targets cellular membranes and enhances permeability.
Comparison with Similar Compounds
-
2-Benzofuran-1,3-dione
Similar Compounds: Phthalic acid, phthalimide.
Uniqueness: More reactive due to the presence of the anhydride group.
-
Furan-2,5-dione
Similar Compounds: Maleic acid, fumaric acid.
-
Hexanedioic acid
Similar Compounds: Succinic acid, glutaric acid.
Uniqueness: Longer carbon chain provides different physical properties.
-
2-(2-hydroxyethoxy)ethanol
Similar Compounds: Ethylene glycol, diethylene glycol.
Uniqueness: Presence of both hydroxyl and ether groups provides unique solubility properties.
Properties
CAS No. |
32505-78-5 |
|---|---|
Molecular Formula |
C22H26O13 |
Molecular Weight |
498.4 g/mol |
IUPAC Name |
2-benzofuran-1,3-dione;furan-2,5-dione;hexanedioic acid;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C8H4O3.C6H10O4.C4H2O3.C4H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4(6)7-3;5-1-3-7-4-2-6/h1-4H;1-4H2,(H,7,8)(H,9,10);1-2H;5-6H,1-4H2 |
InChI Key |
RUQRDIZBAOJOGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O.C(CCC(=O)O)CC(=O)O.C(COCCO)O |
Related CAS |
32505-78-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate](/img/structure/B14688397.png)
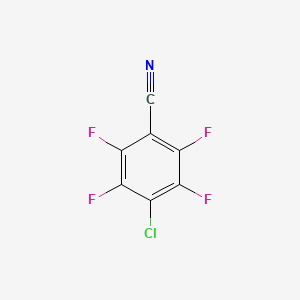
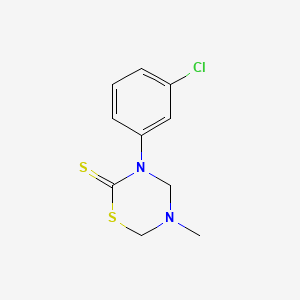

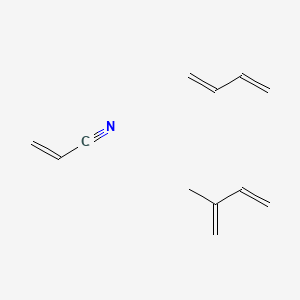
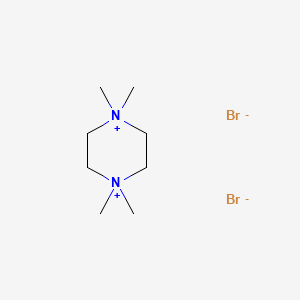
![Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate](/img/structure/B14688439.png)
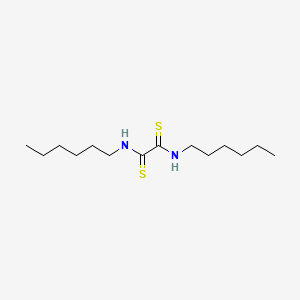

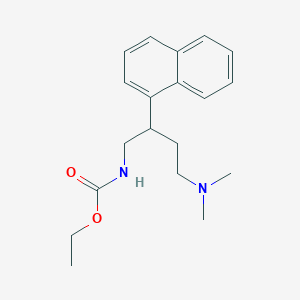

![Dioxybis[(4-methylphenyl)(diphenyl)silane]](/img/structure/B14688467.png)
![Phenylbis[2-(trifluoromethyl)phenyl]phosphane](/img/structure/B14688476.png)
